molecular formula C19H17N3O5S2 B2770580 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide CAS No. 899955-64-7

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide

Cat. No.: B2770580
CAS No.: 899955-64-7
M. Wt: 431.48
InChI Key: XDBGYLBFUSLWMW-UHFFFAOYSA-N
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Description

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is a member of the isothiazolone family, known for their wide range of applications in industrial, medical, and scientific research. This compound features unique structural characteristics that endow it with specific chemical reactivity and biological properties, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide typically involves multi-step organic reactions. Key steps may include:

  • Formation of the isothiazolone ring: : Using starting materials such as ortho-substituted anilines, through cyclization reactions under oxidative conditions.

  • Attachment of the propanamide side chain: : Often achieved by amidation reactions involving the isothiazolone intermediate and suitable reagents like amines or amino derivatives.

  • Introduction of the ethoxybenzo[d]thiazol-2-yl group: : Employing coupling reactions, possibly through palladium-catalyzed cross-coupling or other suitable methodologies.

Industrial Production Methods

Industrial-scale production may employ optimized conditions to maximize yield and purity, including:

  • Use of large reactors: : Ensuring thorough mixing and consistent reaction conditions.

  • Purification steps: : Such as recrystallization or chromatography, to isolate the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

The compound 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide is known to undergo:

  • Oxidation reactions: : These may involve common oxidizing agents like hydrogen peroxide or organic peroxides.

  • Reduction reactions: : Typically using reductive agents like sodium borohydride or lithium aluminum hydride.

  • Substitution reactions: : Particularly nucleophilic substitutions where the propanamide group can be modified or replaced.

Common Reagents and Conditions

Key reagents include:

  • Oxidizers: : Hydrogen peroxide, organic peroxides.

  • Reducers: : Sodium borohydride, lithium aluminum hydride.

  • Nucleophiles: : Amines, alcohols, thiols.

Major Products Formed

  • Oxidation products: : Often sulfoxides or sulfones.

  • Reduction products: : Amines or alcohols.

  • Substitution products: : Varied depending on the nucleophile used, leading to diverse functional derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound serves as a precursor for developing novel materials and molecules, particularly for creating isothiazolone-based structures.

Biology

Due to its structural properties, it can be used in studies related to enzyme inhibition, particularly targeting enzymes that interact with sulfur-containing heterocycles.

Medicine

Industry

The compound's stability and reactivity make it suitable for use in industrial formulations, such as in coatings, adhesives, and specialty chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

  • Enzyme inhibition: : Particularly enzymes that recognize or react with isothiazolone or thiazole derivatives.

  • Pathway modulation: : Altering biochemical pathways involving sulfur-containing compounds.

These actions can lead to broad effects, such as antimicrobial activity or modulation of biological processes.

Comparison with Similar Compounds

When comparing 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide to similar compounds:

  • Unique Structural Features: : Its specific combination of an isothiazolone ring with a thiazolyl-propanamide side chain.

  • Activity Profiles: : While similar compounds may share some reactivity, the specific substituents on this molecule can provide unique biological and chemical properties.

List of Similar Compounds

  • Benzisothiazolones: : Like 1,2-benzisothiazol-3(2H)-one.

  • Thiazolones: : Such as 4-methyl-5-thiazolone.

  • Other isothiazolones: : With varying substituents on the ring structure.

This detailed examination highlights the diverse applications and unique properties of this compound, making it a valuable subject for further research and application development.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-3-27-12-8-9-14-15(10-12)28-19(20-14)21-17(23)11(2)22-18(24)13-6-4-5-7-16(13)29(22,25)26/h4-11H,3H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBGYLBFUSLWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C(C)N3C(=O)C4=CC=CC=C4S3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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